molecular formula C19H24O6S2 B11957859 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate CAS No. 24293-28-5

5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate

Cat. No.: B11957859
CAS No.: 24293-28-5
M. Wt: 412.5 g/mol
InChI Key: GMMNFKKJUMYAPM-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H24O6S2 and a molecular weight of 412.528 g/mol . This compound is known for its unique structure, which includes two sulfonate groups attached to a pentyl chain and a 4-methylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-hydroxypentyl 4-methylbenzenesulfonate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the sulfonate groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

Scientific Research Applications

5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sulfonate groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functional modifications, making it a versatile compound in research and industrial settings .

Properties

CAS No.

24293-28-5

Molecular Formula

C19H24O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H24O6S2/c1-16-6-10-18(11-7-16)26(20,21)24-14-4-3-5-15-25-27(22,23)19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3

InChI Key

GMMNFKKJUMYAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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